N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide
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Overview
Description
N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide is a chemical compound with the molecular formula C14H9Cl3N2O and a molecular weight of 327.59 g/mol . It is known for its unique structure, which includes a benzamide group and a trichlorophenyl group connected by a methyleneamino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide typically involves the reaction of 2,3,5-trichlorobenzaldehyde with benzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichlorophenyl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide
- N’-[(E)-(2,3,5-trichlorophenyl)methylidene]benzohydrazide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a trichlorophenyl group and a methyleneamino linkage.
Biological Activity
N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through a reaction between 2,3,5-trichlorobenzaldehyde and an appropriate amine under controlled conditions. The structure features a benzamide backbone with a trichlorophenyl group that enhances its biological activity.
Biological Activity Overview
The compound exhibits various biological activities, predominantly in antifungal and antibacterial domains. Its effectiveness is often evaluated through in vitro assays that measure inhibition rates against specific pathogens.
Antifungal Activity
In studies assessing antifungal properties, this compound demonstrated significant inhibitory effects against several fungal strains. For instance:
Fungal Strain | Inhibition Rate (%) |
---|---|
Fusarium oxysporum | 40 |
Phytophthora capsica | 30 |
Sclerotinia sclerotiorum | 50 |
These results indicate that the compound has moderate to strong antifungal activity, making it a candidate for further development as a fungicide .
The biological activity of this compound is thought to involve interference with cellular processes in fungi. It may inhibit key enzymes or disrupt membrane integrity, although detailed mechanistic studies are still required to elucidate these pathways fully.
Case Studies and Research Findings
- Study on Antifungal Efficacy : A recent study highlighted the compound's effectiveness against Fusarium oxysporum, showing an EC50 value of approximately 15 μg/mL. This suggests potent antifungal properties that could be harnessed in agricultural applications .
- SAR Analysis : Structure-activity relationship studies have indicated that the presence of the trichlorophenyl moiety significantly enhances the compound's antifungal activity compared to other benzamide derivatives lacking this substituent .
- Cytotoxicity Assessment : Preliminary cytotoxicity tests on mammalian cell lines revealed that this compound exhibits low toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic uses .
Properties
Molecular Formula |
C14H9Cl3N2O |
---|---|
Molecular Weight |
327.6 g/mol |
IUPAC Name |
N-[(2,3,5-trichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9Cl3N2O/c15-11-6-10(13(17)12(16)7-11)8-18-19-14(20)9-4-2-1-3-5-9/h1-8H,(H,19,20) |
InChI Key |
IJPYPYOUYGYQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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